4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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Overview
Description
4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with imidazole, morpholine, and diphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of the triazine core, followed by the introduction of imidazole and morpholine groups through nucleophilic substitution reactions. The final step often involves the attachment of diphenylamine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the imidazole or morpholine groups, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole and morpholine groups can interact with enzymes or receptors, modulating their activity. The triazine core provides a stable scaffold that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)-6-(piperidin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Similar structure but with a piperidine group instead of morpholine.
4-(1H-imidazol-1-yl)-6-(pyrrolidin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Contains a pyrrolidine group instead of morpholine.
Uniqueness
The presence of the morpholine group in 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine provides unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can enhance its interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C22H21N7O |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H21N7O/c1-3-7-18(8-4-1)29(19-9-5-2-6-10-19)22-25-20(27-13-15-30-16-14-27)24-21(26-22)28-12-11-23-17-28/h1-12,17H,13-16H2 |
InChI Key |
JGZZOBASRXHWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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